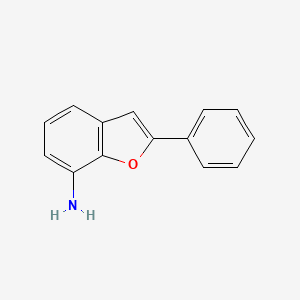

2-Phenyl-1-benzofuran-7-amine

Übersicht

Beschreibung

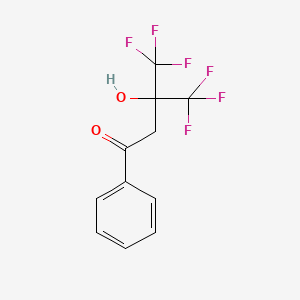

2-Phenyl-1-benzofuran-7-amine is a compound with the molecular formula C14H11NO . It is a product for proteomics research and is considered a useful research chemical .

Synthesis Analysis

Benzofuran derivatives can be obtained through synthetic reactions . For instance, a set of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives was synthesized via the base-catalyzed Claisen-Schmidt reaction .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy .Chemical Reactions Analysis

Benzofuran derivatives can initiate radical reactions for facile synthesis of 3-substituted benzofurans . Phosphines, thiols, and anilines bearing different substitution patterns work well in this inter-molecular radical coupling reaction .Physical And Chemical Properties Analysis

2-Phenyl-1-benzofuran-7-amine has a molecular weight of 209.25 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

- Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .

- Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .

- Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

- Benzofuran has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

- This scaffold has been used for the treatment of microbial diseases .

Medicinal Chemistry

Antimicrobial Agents

Synthesis of Complex Benzofuran Derivatives

- Research on natural products containing benzofuran has remarkably increased during the past few decades .

- Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities .

- Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .

- Several benzofurans are being prescribed for treatment of Alzheimer’s disease .

- They have also been screened and found being acting as protein tyrosine phosphatase inhibitors (PTP-1B) .

Total Synthesis of Natural Products

Treatment of Alzheimer’s Disease

Synthesis of Complex Benzofuran Derivatives

- Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .

- Novel methods for constructing benzofuran rings have been discovered . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Benzofuran has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

- This scaffold has been used for the treatment of microbial diseases .

- Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

- Synthetic bioactive compounds containing benzofurans are also important, as exemplified by amiodarone, which is an antiarrhythmic drug .

Natural Source and Bioactivity

Antimicrobial Agents

Treatment of Skin Diseases

Antiarrhythmic Drug

Estrogenic Activity

Zukünftige Richtungen

Benzofuran and its derivatives have emerged as important scaffolds with many biological properties . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on the development of novel and efficient synthetic methods for quick and selective access to 3-substituted benzofurans bearing diverse functionalities .

Eigenschaften

IUPAC Name |

2-phenyl-1-benzofuran-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQPIGJOUMZWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476780 | |

| Record name | 2-phenyl-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261222 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Phenyl-1-benzofuran-7-amine | |

CAS RN |

77083-99-9 | |

| Record name | 2-phenyl-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Ethoxy-imidazo[1,2-a]pyrazine](/img/structure/B1354372.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)

![(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B1354398.png)